Difluoroiodomethane

Vue d'ensemble

Description

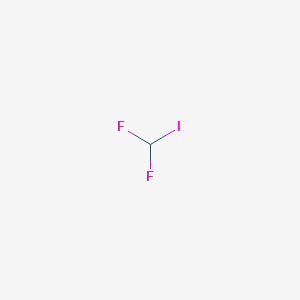

Difluoroiodomethane is an organofluorine compound with the chemical formula CHF₂I. . This compound is of interest due to its unique reactivity and the presence of both fluorine and iodine atoms, which impart distinct chemical properties.

Mécanisme D'action

- The primary target of Difluoroiodomethane is not well-documented in the literature. However, it is known to interact with certain functional groups in organic molecules due to its reactivity as a difluorocarbene precursor .

Target of Action

Mode of Action

Méthodes De Préparation

Difluoroiodomethane can be synthesized through several methods:

Fluorination of Methylene Iodide: One common method involves the fluorination of methylene iodide (CH₂I₂) using a fluorinating agent such as silver fluoride (AgF) or antimony trifluoride (SbF₃).

Nickel-Catalyzed Cross-Coupling: Another method involves the nickel-catalyzed cross-coupling of Grignard reagents with difluoro(iodo)methane to produce aromatic difluoromethyl products.

Analyse Des Réactions Chimiques

Difluoroiodomethane undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Radical Reactions: This compound can undergo radical reactions, such as the addition to olefins to form difluoromethylated products.

Cross-Coupling Reactions: It is used in cross-coupling reactions to introduce the difluoromethyl group into aromatic compounds.

Common reagents and conditions used in these reactions include:

Silver Fluoride (AgF): Used in the fluorination of methylene iodide.

Nickel Catalysts: Employed in cross-coupling reactions with Grignard reagents.

Major products formed from these reactions include difluoromethylated aromatic compounds and other difluoromethyl derivatives.

Applications De Recherche Scientifique

Synthetic Applications in Medicinal Chemistry

DFIM is increasingly recognized for its utility in the difluoromethylation of various substrates, which is crucial for developing pharmaceuticals with improved bioavailability and metabolic stability. The difluoromethyl group can enhance the pharmacokinetic properties of compounds by increasing cell membrane permeability and altering metabolic pathways.

Pd-Catalyzed Difluoromethylation

One prominent application involves the palladium-catalyzed difluoromethylation of aryl boronic acids and halides, allowing for the efficient installation of difluoromethyl groups onto complex organic molecules. This method has demonstrated good functional-group tolerance and adaptability for isotope labeling, making it suitable for synthesizing deuterated compounds .

Table 1: Summary of Pd-Catalyzed Difluoromethylation Reactions

| Substrate Type | Reaction Conditions | Yield (%) | Notable Products |

|---|---|---|---|

| Aryl Boronic Acids | Pd catalyst, DFIM, 90 °C | 76 | Difluoromethylated arenes |

| Aryl Halides | Pd catalyst, DFIM, tetrahydroxydiboron | Varies | Bioactive difluoromethylated compounds |

Late-Stage Functionalization

The ability to perform late-stage difluoromethylation is particularly advantageous in drug development. Researchers have developed protocols that allow for the selective installation of CF2H groups onto large biomolecules, including proteins. This capability streamlines access to complex pharmaceuticals while minimizing synthetic steps .

Case Study: Late-Stage Modification of Drug Candidates

In a recent study, a late-stage difluoromethylation reaction was successfully applied to modify a lead compound in drug discovery. The process involved coupling aryl iodides with DFIM to yield difluoromethylated derivatives that exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Applications in Radiochemistry

DFIM also plays a significant role in radiochemistry, particularly in the synthesis of fluorine-18 labeled compounds used in positron emission tomography (PET). The incorporation of fluorine-18 into organic molecules is critical for developing radiotracers that can visualize biological processes in vivo.

Table 2: Synthesis of Fluorine-18 Labeled Compounds Using DFIM

| Compound Type | Synthesis Method | Molar Activity (GBq/µmol) |

|---|---|---|

| Fluoroform | Optimized synthesis using DFIM | ~100 |

| Difluoromethyl Arenes | Pd-catalyzed reactions with DFIM | Varies |

Environmental Considerations

Unlike many traditional fluorinating agents, DFIM is not classified as toxic or ozone-depleting, making it an environmentally friendly alternative for fluorination reactions. This characteristic aligns with current trends in green chemistry, where minimizing environmental impact is paramount .

Comparaison Avec Des Composés Similaires

Difluoroiodomethane can be compared with other similar compounds such as:

Fluoroiodomethane (CH₂FI): Similar in structure but contains only one fluorine atom.

Difluoromethyl Bromide (CHF₂Br): Contains bromine instead of iodine, which affects its reactivity and applications.

Difluoromethyl Chloride (CHF₂Cl): Contains chlorine instead of iodine, leading to different chemical properties and uses.

This compound is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity and make it a valuable reagent in organic synthesis and pharmaceutical research.

Activité Biologique

Difluoroiodomethane (DFIM), a halogenated compound with the formula CF2I, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic applications, and case studies illustrating its utility in drug development.

This compound is a colorless to almost colorless liquid that is soluble in organic solvents such as acetonitrile. Its unique structure, featuring both fluorine and iodine atoms, imparts distinct chemical properties that make it valuable for various synthetic applications.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CF2I |

| Appearance | Colorless liquid |

| Density | Approx. 1.5 g/cm³ |

| Boiling Point | 60 °C |

| Solubility | Soluble in acetonitrile |

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a difluoromethylating agent. The difluoromethyl group (CF2H) is known for enhancing the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

- Antifungal Activity : Recent studies have indicated promising antifungal properties associated with compounds synthesized using DFIM. The introduction of the CF2H group has been shown to improve the efficacy of antifungal agents by altering their interaction with fungal cell membranes .

- Mechanistic Studies : Mechanistic investigations reveal that DFIM can participate in radical difluoromethylation reactions. This process involves the generation of CF2H radicals, which can react with various substrates, including electron-deficient alkenes, leading to the formation of difluoromethylated products .

- Catalytic Applications : DFIM has been utilized in nickel-catalyzed cross-coupling reactions, where it acts as a source of CF2H. The oxidative addition of DFIM to nickel catalysts generates reactive intermediates that facilitate the formation of difluoromethylated aryl compounds .

Case Study 1: Antifungal Agent Development

A series of experiments focused on synthesizing difluoromethylated derivatives of known antifungal agents demonstrated enhanced activity against Candida species. The introduction of the CF2H group significantly increased the compounds' potency due to improved membrane permeability and reduced metabolic degradation.

- Methodology : Compounds were synthesized using DFIM as a difluoromethylating agent in a palladium-catalyzed reaction.

- Results : The difluoromethylated derivatives exhibited IC50 values that were up to three times lower than their non-fluorinated counterparts.

Case Study 2: Synthesis of Difluoromethylated Aromatics

In another study, researchers employed DFIM in nickel-catalyzed aromatic cross-coupling reactions to produce a library of difluoromethylated aryl compounds. These compounds were evaluated for their potential as pharmaceutical intermediates.

- Methodology : The reaction involved coupling aryl iodides with DFIM under nickel catalysis.

- Results : The synthesized difluoromethylated compounds showed varied biological activities, with some demonstrating significant inhibitory effects on cancer cell lines.

Research Findings and Future Directions

Research into this compound continues to expand, focusing on its applications in drug discovery and development. Key findings include:

- Enhanced Biological Activity : Compounds incorporating the CF2H group show improved pharmacokinetic profiles and greater biological activity compared to their non-fluorinated analogs .

- Synthetic Versatility : DFIM serves as an effective reagent for introducing the difluoromethyl group into complex organic molecules, facilitating the development of novel therapeutics .

Future research may explore:

- Mechanistic Insights : Further elucidation of the mechanisms by which difluoromethylation enhances biological activity.

- Broader Applications : Investigating the use of DFIM in synthesizing other bioactive compounds beyond antifungals and anticancer agents.

Propriétés

IUPAC Name |

difluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFMGDEEXOKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379419 | |

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-03-4 | |

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.